molecular formula C9H9N3O2 B15070420 Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 1198420-91-5

Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B15070420
CAS No.: 1198420-91-5
M. Wt: 191.19 g/mol
InChI Key: FLUWEDMGPYMKGI-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-azaindole with bromine in dichloromethane, followed by the addition of acetic acid and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable scaffold for developing targeted cancer therapies .

Biological Activity

Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS Number: 1198420-91-5) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic potentials based on recent research findings.

  • Molecular Formula : C₉H₉N₃O₂
  • Molecular Weight : 191.19 g/mol
  • LogP : 1.51 (indicating moderate lipophilicity) .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrole derivatives, including this compound. In vitro evaluations have shown promising results against various bacterial strains:

CompoundMIC (μg/mL)Control (Isoniazid)Control (Ciprofloxacin)
This compoundTBD0.252
Other Pyrrole Derivatives3.12 - 12.5--

In particular, derivatives with similar structures have exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, demonstrating their potential as lead compounds for developing new antibacterial agents .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : Some derivatives induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

A notable study explored the structure-activity relationships (SAR) of pyrrole derivatives, revealing that modifications at specific positions can enhance biological activity significantly. For instance:

  • Substituents at Position 4 : Increased potency against bacterial strains.
  • Amino Group Modifications : Altered interactions with cellular targets leading to improved anticancer activity.

Properties

IUPAC Name

methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-3-6-7(12-8)2-5(10)4-11-6/h2-4,12H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUWEDMGPYMKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675480
Record name Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198420-91-5
Record name Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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